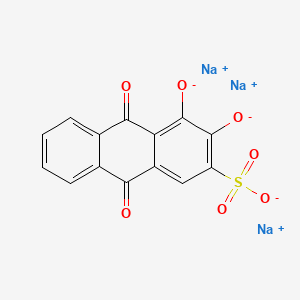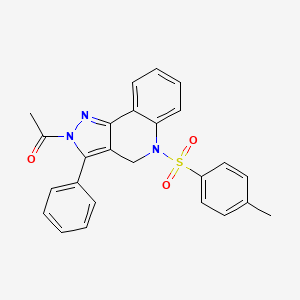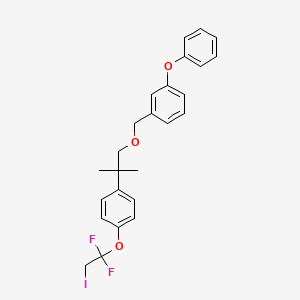
Benzene, 1-((2-(4-(1,1-difluoro-2-iodoethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-((2-(4-(1,1-difluoro-2-iodoethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is a complex organic compound It features a benzene ring substituted with various functional groups, including difluoro-iodoethoxy, phenyl, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-(1,1-difluoro-2-iodoethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves multiple steps. The key starting materials include 1,1-difluoro-2-iodoethane and phenol derivatives. The synthetic route typically involves:
Nucleophilic Substitution: The reaction between 1,1-difluoro-2-iodoethane and a phenol derivative under basic conditions to form the difluoro-iodoethoxy group.
Ether Formation:
Alkylation: The final step involves the alkylation of the benzene ring with the prepared intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and methylpropoxy groups.
Reduction: Reduction reactions can target the difluoro-iodoethoxy group, potentially converting it to a difluoroethoxy group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of nitro, sulfonyl, or other functional groups on the benzene ring.
Scientific Research Applications
Benzene, 1-((2-(4-(1,1-difluoro-2-iodoethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Benzene, 1-((2-(4-(1,1-difluoro-2-iodoethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets. The difluoro-iodoethoxy group can participate in halogen bonding, while the phenoxy and methylpropoxy groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-((2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Benzene, 1-((2-(4-(1,1-difluoro-2-chloroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
Uniqueness
The presence of the difluoro-iodoethoxy group in Benzene, 1-((2-(4-(1,1-difluoro-2-iodoethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- distinguishes it from similar compounds. This group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
80844-25-3 |
|---|---|
Molecular Formula |
C25H25F2IO3 |
Molecular Weight |
538.4 g/mol |
IUPAC Name |
1-(1,1-difluoro-2-iodoethoxy)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C25H25F2IO3/c1-24(2,20-11-13-22(14-12-20)31-25(26,27)17-28)18-29-16-19-7-6-10-23(15-19)30-21-8-4-3-5-9-21/h3-15H,16-18H2,1-2H3 |
InChI Key |
OHDSWHYVRWDADI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(CI)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


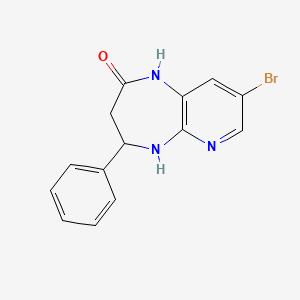
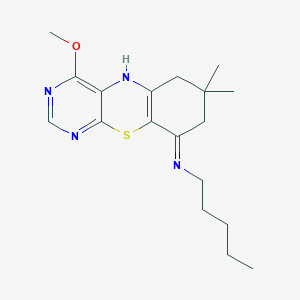
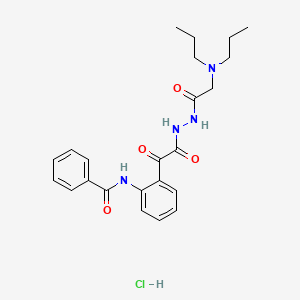


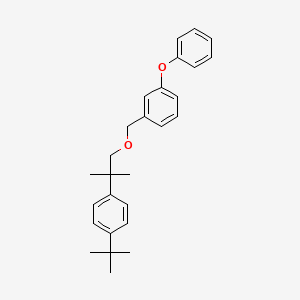
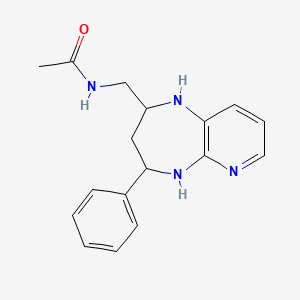
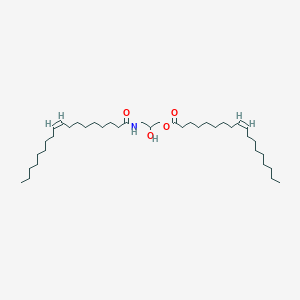
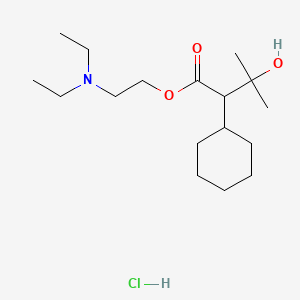

![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate](/img/structure/B12768047.png)
